3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
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Overview
Description
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a complex organic compound that belongs to the class of benzo[5,6]cyclohepta[1,2-b]pyridines This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine typically involves multiple steps. One efficient method includes the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, followed by bromination at the 10 position and deamination . This one-pot process yields the desired product with a high overall yield of 75%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include tin(II) bromide for reduction, and various brominating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of 10-bromo derivatives, while reduction can yield different hydrogenated products.
Scientific Research Applications
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in the synthesis of related compounds, such as desloratadine.
Antitumor Research: The compound and its derivatives have shown potential as farnesyl protein transferase inhibitors, which are being investigated as novel antitumor agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets. For instance, its derivatives act as farnesyl protein transferase inhibitors, which interfere with the post-translational modification of proteins involved in cell signaling pathways . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Desloratadine: A related compound used as an antihistamine.
Rupatadine: Another antihistamine that shares a similar chemical structure.
SCH-66336: A potent farnesyl protein transferase inhibitor with antitumor properties.
Uniqueness
3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmacologically active compounds highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C14H11BrClN |
---|---|
Molecular Weight |
308.60 g/mol |
IUPAC Name |
6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C14H11BrClN/c15-12-5-11-2-1-9-6-13(16)4-3-10(9)7-14(11)17-8-12/h3-6,8H,1-2,7H2 |
InChI Key |
DHIGTOUPFKYGES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC3=C1C=C(C=C3)Cl)N=CC(=C2)Br |
Origin of Product |
United States |
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